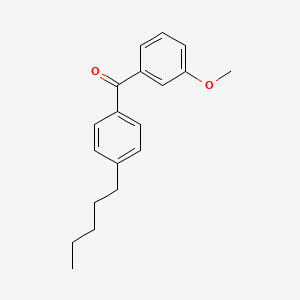

3-Methoxy-4'-n-pentylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methoxy-4’-n-pentylbenzophenone, also known as (3-methoxyphenyl)(4-pentylphenyl)methanone, is a chemical compound with the molecular formula C19H22O2 and a molecular weight of 282.38 g/mol . This compound belongs to the family of benzophenones, which are widely used in various industrial and scientific applications due to their ability to absorb ultraviolet (UV) radiation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Methoxy-4’-n-pentylbenzophenone can be synthesized through several methods, including the Friedel-Crafts acylation reaction. In this method, anisole (methoxybenzene) reacts with 4-pentylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired product . The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of 3-Methoxy-4’-n-pentylbenzophenone often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent product quality and high throughput .

Análisis De Reacciones Químicas

Types of Reactions

3-Methoxy-4’-n-pentylbenzophenone undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

Reduction: The carbonyl group can be reduced to form a secondary alcohol.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

Oxidation: Formation of 3-hydroxy-4’-n-pentylbenzophenone.

Reduction: Formation of 3-methoxy-4’-n-pentylbenzyl alcohol.

Substitution: Formation of various substituted benzophenone derivatives depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

3-Methoxy-4’-n-pentylbenzophenone has several scientific research applications, including:

Chemistry: Used as a UV filter in sunscreens and other cosmetic products due to its ability to absorb UV radiation.

Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and as a photoprotective agent.

Industry: Utilized in the production of polymers, coatings, and other materials that require UV stability.

Mecanismo De Acción

The mechanism of action of 3-Methoxy-4’-n-pentylbenzophenone primarily involves its ability to absorb UV radiation. This absorption leads to the dissipation of energy as heat, thereby protecting underlying materials or skin from UV-induced damage . The compound may also interact with molecular targets such as reactive oxygen species (ROS) and enzymes involved in oxidative stress pathways, contributing to its antioxidant properties .

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxybenzophenone: Similar in structure but lacks the pentyl group, making it less hydrophobic and potentially less effective as a UV filter.

4-Hydroxy-3-methoxybenzophenone: Contains a hydroxyl group instead of a methoxy group, which may alter its chemical reactivity and biological activity.

4,4’-Dimethoxybenzophenone: Contains two methoxy groups, which may enhance its UV-absorbing properties but also increase its molecular weight.

Uniqueness

3-Methoxy-4’-n-pentylbenzophenone is unique due to the presence of both a methoxy group and a pentyl group, which confer specific chemical and physical properties. The methoxy group enhances its UV-absorbing capability, while the pentyl group increases its hydrophobicity, making it more suitable for applications in non-polar environments and formulations .

Actividad Biológica

3-Methoxy-4'-n-pentylbenzophenone (C16H18O2) is a synthetic organic compound belonging to the benzophenone family. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a detailed examination of its biological activity, including mechanisms of action, experimental findings, and relevant studies.

Chemical Structure and Properties

Molecular Formula : C16H18O2

Molecular Weight : 258.31 g/mol

IUPAC Name : 3-Methoxy-4-(pentan-1-yl)benzophenone

The structure consists of a benzophenone core with a methoxy group and a pentyl chain, which may influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is hypothesized to stem from its structural features, allowing it to interact with various biomolecules. Although specific mechanisms are not fully elucidated, potential actions include:

- Antioxidant Activity : Compounds in the benzophenone class often exhibit antioxidant properties, which may protect cells from oxidative stress.

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of monoamine oxidase (MAO), suggesting that this compound could influence neurotransmitter metabolism.

- Cellular Signaling Modulation : The compound may affect pathways involved in cell proliferation and apoptosis.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of various benzophenones indicated that this compound exhibits selective toxicity against certain cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 25 | Cell cycle arrest |

| MCF-7 (Breast Cancer) | 30 | Inhibition of proliferation |

These results suggest that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.

Enzyme Inhibition Studies

Research has also focused on the inhibitory effects of this compound on specific enzymes:

- Monoamine Oxidase (MAO) : Preliminary data suggest that this compound may inhibit MAO activity, which is significant for treating mood disorders and neurodegenerative diseases. The inhibition constants (IC50) were found to be in the low micromolar range, indicating moderate potency.

Case Studies

- Neuroprotective Effects : In a model studying neuroprotection against oxidative stress, this compound demonstrated a significant reduction in neuronal cell death induced by hydrogen peroxide. This effect was attributed to its antioxidant properties.

- Anti-inflammatory Activity : Another study assessed the anti-inflammatory potential of this compound using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a reduction in pro-inflammatory cytokine production, suggesting that it may modulate inflammatory responses.

Propiedades

IUPAC Name |

(3-methoxyphenyl)-(4-pentylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-3-4-5-7-15-10-12-16(13-11-15)19(20)17-8-6-9-18(14-17)21-2/h6,8-14H,3-5,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOJWPKJPIUGGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641477 |

Source

|

| Record name | (3-Methoxyphenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-68-2 |

Source

|

| Record name | (3-Methoxyphenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.